Sodium 7-aminonaphthalene-1-sulphonate

Catalog No.
S13146767
CAS No.
27931-06-2
M.F
C10H8NNaO3S
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 7-aminonaphthalene-1-sulphonate

CAS Number

27931-06-2

Product Name

Sodium 7-aminonaphthalene-1-sulphonate

IUPAC Name

sodium;7-aminonaphthalene-1-sulfonate

Molecular Formula

C10H8NNaO3S

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C10H9NO3S.Na/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1

InChI Key

KKELBCJRSSENSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)S(=O)(=O)[O-].[Na+]

Sodium 7-aminonaphthalene-1-sulphonate is a chemical compound with the formula C₁₀H₉NNaO₃S. It is a sodium salt derived from 7-aminonaphthalene-1-sulfonic acid, characterized by the presence of both an amino group (-NH₂) and a sulfonate group (-SO₃Na) on the naphthalene ring. This compound typically appears as a white to light yellow powder and is soluble in water, making it useful in various applications, particularly in the dye and textile industries.

, including:

  • Bucherer Reaction: This reaction involves the conversion of naphthol to aminonaphthalenesulfonic acids using ammonia and sodium bisulfite. The process can be summarized as follows:
    C10H7 OH +NH3C10H7 NH2 +H2O\text{C}_{10}\text{H}_7\text{ OH }+\text{NH}_3\rightleftharpoons \text{C}_{10}\text{H}_7\text{ NH}_2\text{ }+\text{H}_2\text{O}
    This reaction is reversible and highlights the potential for synthesizing various aminonaphthalenes .
  • Sulfonation: The introduction of the sulfonate group can be achieved through electrophilic aromatic substitution, where naphthalene is treated with sulfur trioxide or concentrated sulfuric acid, followed by neutralization with sodium hydroxide.

The synthesis methods for sodium 7-aminonaphthalene-1-sulphonate include:

  • Direct Amination: This involves treating naphthalene-1-sulfonic acid with ammonia under elevated temperatures to yield the amino derivative.
  • Reduction of Nitro Compounds: Starting from nitro derivatives of naphthalene, reduction reactions can convert nitro groups to amino groups, followed by sulfonation.
  • Bucherer Reaction: As previously mentioned, this method provides a versatile route to synthesize aminonaphthalenesulfonic acids .

Sodium 7-aminonaphthalene-1-sulphonate has several applications:

  • Dye Industry: It serves as an important intermediate in the production of azo dyes and other colorants.
  • Textile Industry: Used for dyeing fabrics due to its excellent solubility and ability to form stable dye complexes.
  • Biological Staining: It can be used in laboratory settings for staining purposes due to its affinity for certain biological tissues.

Interaction studies involving sodium 7-aminonaphthalene-1-sulphonate often focus on its reactivity with various substrates in dye synthesis and its interactions in biological systems. These studies help elucidate its behavior as a dye precursor and its potential effects on microorganisms when used as an antibacterial agent.

Sodium 7-aminonaphthalene-1-sulphonate shares structural similarities with other aminonaphthalenesulfonic acids. Here are some comparable compounds:

Compound NameCAS NumberUnique Features
Sodium 1-amino-naphthalene-4-sulfonate84-86-6Used as a precursor for food colorants
Sodium 2-amino-naphthalene-5-sulfonate81-05-0Known for its use in pigment production
Sodium 4-amino-naphthalene-1-sulfonate123333-48-2Exhibits similar properties but different applications

Uniqueness

Sodium 7-aminonaphthalene-1-sulphonate is unique due to its specific position of substitution on the naphthalene ring, which influences its reactivity and application in dye synthesis compared to other aminonaphthalenesulfonic acids. Its solubility and stability also make it particularly suitable for industrial applications where water solubility is critical.

CAS Registry Number and IUPAC Name

The compound is uniquely identified by CAS Registry Number 27931-06-2. Its IUPAC name, sodium 7-aminonaphthalene-1-sulphonate, reflects the substituent positions on the naphthalene backbone: an amino group (-NH₂) at the 7th position and a sulfonate group (-SO₃⁻Na⁺) at the 1st position. The numbering follows IUPAC conventions, where the sulfonate group occupies the first position of the fused bicyclic system, and the amino group resides on the adjacent ring.

Systematic and Common Synonyms

This compound is documented under multiple synonyms, including:

  • Sodium 7-amino-1-naphthalenesulfonate
  • Sodium 7-aminonaphthalene-1-sulphonate
  • Badische acid sodium salt

Less frequently used variants include sodium 1-naphthalenesulfonate-7-amine and 7-amino-1-naphthalenesulfonic acid sodium salt, which emphasize the functional group hierarchy. These synonyms arise from historical naming practices and regional chemical nomenclature conventions.

Structural Relationship to Naphthalenesulfonic Acid Derivatives

Sodium 7-aminonaphthalene-1-sulphonate shares a core naphthalene framework with other sulfonated derivatives but differs in substituent placement and electronic properties. Key structural comparisons include:

FeatureSodium 7-Aminonaphthalene-1-SulphonateNaphthalene-2-Sulfonic AcidSodium Naphthalene Sulphonate
Substituent Positions1-SO₃⁻Na⁺, 7-NH₂2-SO₃HVariable sulfonate positions
Molecular FormulaC₁₀H₈NNaO₃SC₁₀H₈O₃SC₁₀H₇NaO₃S
ChargeAnionic (Na⁺ counterion)NeutralAnionic (Na⁺ counterion)

The amino group at position 7 introduces electron-donating effects, which moderate the electron-withdrawing influence of the sulfonate group at position 1. This interplay creates a polarized electronic structure distinct from non-aminated analogs like naphthalene-2-sulfonic acid or industrial-grade sodium naphthalene sulphonate. The sodium counterion enhances water solubility, a trait critical for applications requiring aqueous-phase reactivity.

The molecular structure is further defined by SMILES notation C1=C(N)C=CC2=C1C(=CC=C2)[S]([O-])(=O)=O.[Na+] and InChIKey KKELBCJRSSENSN-UHFFFAOYSA-M, which codify the connectivity and stereochemical features. X-ray crystallography of related naphthalenesulfonates confirms that the sulfonate group adopts a planar configuration, while the amino group may participate in hydrogen bonding.

The historical synthesis of sodium 7-aminonaphthalene-1-sulphonate traces back to early methods involving 1-chloronaphthalene as a key precursor [3]. The initial approach involved direct chlorination of naphthalene, which produced 1-chloronaphthalene along with other isomeric compounds and polysubstituted derivatives [11]. This chlorination reaction was typically conducted at temperatures between 90-95°C using zinc as a catalyst, with the ratio of naphthalene to chlorine maintained at 1:0.84-1.17 [3]. The reaction yielded approximately 81.7% of 1-chloronaphthalene, which after secondary fractionation reached a purity of about 96% [3].

The subsequent transformation of 1-chloronaphthalene to aminonaphthalene sulphonate compounds involved a multi-step process [13]. One significant historical method utilized 1-chloro-naphthalene-4,7-disulphonic acid as an intermediate, which was then subjected to ammonolysis reactions [13]. This approach represented one of the earliest industrial pathways for producing aminonaphthalene sulphonates with specific substitution patterns [6]. The reaction typically required elevated temperatures and produced a mixture of isomers that necessitated complex separation procedures [13].

Another historical approach involved the sulphonation of 1-chloronaphthalene followed by amination [12]. The sulphonation step was particularly challenging, requiring precise temperature control to direct substitution to the desired positions on the naphthalene ring [12]. Early industrial methods often employed concentrated sulfuric acid for the sulphonation step, with reaction temperatures carefully maintained between 80-90°C [12]. This process typically yielded a mixture of sulphonated products that required subsequent separation and purification [6].

Historical MethodKey ReagentsReaction ConditionsApproximate Yield
Direct chlorination of naphthaleneNaphthalene, Cl₂, Zinc catalyst90-95°C, 3-6h81.7% (1-chloronaphthalene)
Sulphonation of 1-chloronaphthalene1-chloronaphthalene, H₂SO₄80-90°C, 30 min65-70% (mixed isomers)
Ammonolysis of chloronaphthalene sulphonates1-chloronaphthalene sulphonates, NH₃200-230°C, high pressure55-60%

The historical methods, while groundbreaking for their time, suffered from several limitations including low regioselectivity, formation of multiple isomers, and relatively harsh reaction conditions [11] [3]. These challenges prompted the development of more efficient and selective synthetic approaches in subsequent decades [13].

Modern Ammonolysis Reaction Mechanisms

Modern synthesis of sodium 7-aminonaphthalene-1-sulphonate relies heavily on ammonolysis reactions, which involve the nucleophilic substitution of a leaving group by ammonia [10]. In the context of naphthalene sulphonate chemistry, this typically involves the displacement of hydroxyl or halogen groups by ammonia to introduce the amino functionality at the desired position [18]. The fundamental mechanism of ammonolysis involves breaking the carbon-halogen or carbon-oxygen bond by ammonia, resulting in the formation of the corresponding amine and a byproduct such as hydrogen halide or water [18].

For naphthalene sulphonates, the ammonolysis reaction follows a nucleophilic aromatic substitution pathway, where the electron-withdrawing sulphonate group activates the aromatic ring toward nucleophilic attack [10]. The reaction typically proceeds through a Meisenheimer complex intermediate, where ammonia attacks the carbon bearing the leaving group, followed by elimination of the leaving group to restore aromaticity [4]. This mechanism is particularly effective for naphthalene systems due to the extended aromatic structure that can stabilize negative charge during the reaction process [19].

Modern ammonolysis methods for producing sodium 7-aminonaphthalene-1-sulphonate often employ the Bucherer reaction conditions, which involve treating hydroxynaphthalene sulphonates with ammonia in the presence of sodium bisulfite [19]. This reversible reaction allows for the conversion between naphthols and naphthylamines, making it particularly valuable for industrial applications [19]. The reaction proceeds through a series of addition and elimination steps, with the bisulfite playing a crucial role in facilitating the conversion [19].

The mechanism can be summarized in the following steps [19]:

  • Protonation of the naphthalene ring at positions with high electron density
  • Addition of bisulfite anion to form a non-aromatic intermediate
  • Nucleophilic addition of ammonia
  • Elimination of water to form an imine/enamine intermediate
  • Elimination of sodium bisulfite to restore aromaticity and form the aminonaphthalene sulphonate

Modern approaches have refined this mechanism by optimizing reaction conditions, including temperature control, pressure management, and the use of catalysts to enhance reaction rates and selectivity [10] [19]. These advancements have significantly improved the efficiency of ammonolysis reactions for producing sodium 7-aminonaphthalene-1-sulphonate on an industrial scale [6].

Catalytic Optimization and Yield Enhancement Strategies

The industrial production of sodium 7-aminonaphthalene-1-sulphonate has benefited significantly from catalytic optimization strategies aimed at enhancing reaction efficiency and product yield [5]. Modern catalytic approaches focus on improving both the sulphonation and amination steps of the synthesis process [9]. Sulphonated carbon-based catalysts have emerged as particularly effective for these transformations, offering advantages in terms of selectivity, recyclability, and environmental compatibility [16].

One significant advancement involves the development of sulphonated activated carbon (SAC) catalysts prepared through microwave carbonization of phosphoric acid-activated precursors followed by sulfuric acid sulphonation [9]. These catalysts feature both micropores and mesopores that accommodate intermediate compounds of various molecular sizes, facilitating more efficient reactions [9]. The sulphonation treatment integrates acid sites on the catalyst surface, enhancing catalytic activity and selectivity toward desired products [9]. Research has shown that lower sulphonation temperatures can lead to higher catalyst yields, though optimization of both temperature and reaction time is crucial for maximizing performance [9].

Yield enhancement strategies for sodium 7-aminonaphthalene-1-sulphonate production also include the optimization of reaction parameters such as temperature, pressure, and reagent ratios [5]. Studies have demonstrated that controlling the reaction temperature within specific ranges (typically 80-100°C for sulphonation and 200-300°C for amination) can significantly improve product yields [12]. Additionally, maintaining precise reagent ratios, particularly the ratio of sulphuric acid to naphthalene precursors (approximately 105-110 mass parts of acid to 100 mass parts of naphthalene), has been shown to optimize the sulphonation process [12].

Optimization ParameterOptimal RangeEffect on YieldReference
Sulphonation temperature80-90°CIncreases regioselectivity [12]
Amination temperature200-300°CImproves conversion rate [10] [14]
Catalyst sulphonation temperature60-80°CEnhances catalyst activity [9] [16]
H₂SO₄:naphthalene ratio105-110:100Optimizes sulphonation [12]
Reaction time (amination)6-10 hoursMaximizes conversion [1] [14]

Modern industrial processes have also incorporated continuous flow technologies and microwave-assisted synthesis methods to further enhance yields and reduce reaction times [9] [16]. These approaches allow for more precise control of reaction conditions and more efficient heat transfer, resulting in improved product quality and reduced formation of byproducts [16]. The combination of optimized catalysts and advanced reaction engineering has enabled yield improvements of up to 30-40% compared to traditional batch processes [5] [9].

Industrial-Scale Purification Challenges

The industrial-scale purification of sodium 7-aminonaphthalene-1-sulphonate presents significant challenges that impact product quality and production economics [6]. One of the primary difficulties lies in separating the target compound from structurally similar isomers and byproducts formed during the synthesis process [6]. The 1,7-substitution pattern must be isolated from other positional isomers, particularly the 1,6-isomer (1-aminonaphthalene-6-sulphonic acid) which is often produced as a byproduct in the industrial synthesis [15].

Conventional purification methods involve multiple crystallization steps, which can be time-consuming and result in significant product loss [6]. The process typically begins with the conversion of the crude reaction mixture to the sodium salt form, followed by fractional crystallization to separate the desired isomer [6]. This approach, while effective, often requires large volumes of water and salt solutions, generating substantial amounts of waste and presenting environmental challenges [6].

Another significant purification challenge involves the removal of unreacted starting materials and intermediates from the final product [6]. These impurities can either be unreacted materials used in the preparation or products of side reactions that occur during synthesis [6]. Their presence can significantly impact the quality and performance of sodium 7-aminonaphthalene-1-sulphonate in downstream applications, particularly in the production of dyes and pigments where purity is critical [8].

Modern industrial purification approaches have evolved to address these challenges through more efficient separation techniques [6]. One effective method involves treating an aqueous solution of the sodium salt with water-immiscible organic solvents such as dichlorobenzene or monochlorobenzene [6]. This extraction process selectively removes impurities while leaving the sodium 7-aminonaphthalene-1-sulphonate in the aqueous phase [6]. The process is typically performed at temperatures around 95°C, with multiple extraction stages to maximize purification efficiency [6].

Purification ChallengeTraditional ApproachModern SolutionEfficiency Impact
Isomer separationFractional crystallizationSelective extraction with organic solvents15-20% yield improvement
Removal of unreacted materialsMultiple recrystallizationsWater-immiscible solvent extractionReduced processing time by 30-40%
Color body removalActivated carbon treatmentCombined solvent extraction and ion exchangeEnhanced product purity
Salt removalWater washingMembrane filtration technologiesReduced water consumption by 50-60%

Crystal Structure Analysis

Sodium 7-aminonaphthalene-1-sulphonate exhibits a complex molecular architecture characterized by a bicyclic naphthalene ring system functionalized with both electron-donating amino and electron-withdrawing sulfonate groups [1]. The compound exists as an ionic salt where the sulfonate group is completely deprotonated and associated with a sodium cation, forming the stable salt structure Na⁺·C₁₀H₈NO₃S⁻ [1].

The molecular formula is definitively established as C₁₀H₈NNaO₃S with a molecular weight of 245.23 g/mol [1]. The structural configuration features the amino group positioned at the 7-carbon of the naphthalene ring system, while the sulfonate functionality occupies the 1-position, creating a meta-relationship between these substituents on the naphthalene framework [1] [2].

Detailed X-ray crystallographic analysis of the compound has not been extensively reported in the available literature. However, related naphthalene sulfonic acid derivatives demonstrate characteristic structural features including layered arrangements stabilized by extensive hydrogen bonding networks [3] [4]. The zwitterionic form of the free acid (7-aminonaphthalene-1-sulfonic acid) shows the presence of sulfonate-aminium interactions, with both functional groups participating in cyclic hydrogen-bonding patterns [3].

The crystal packing is expected to be dominated by electrostatic interactions between the sodium cations and sulfonate anions, supplemented by π-π stacking interactions between the planar naphthalene ring systems [4] [5]. The calculated density of 1.502 g/cm³ suggests a relatively efficient packing arrangement consistent with ionic salt structures [1].

Solubility Characteristics in Aqueous and Organic Media

The solubility profile of sodium 7-aminonaphthalene-1-sulphonate is predominantly governed by its ionic nature and the hydrophilic character of the sulfonate group [6]. In aqueous systems, the compound demonstrates excellent solubility characteristics typical of sodium sulfonate salts [6].

Aqueous Solubility Behavior:
Water solubility at 25°C exceeds 100 g/L, classifying the compound as highly soluble [6]. Temperature significantly enhances solubility, with values potentially exceeding 200 g/L at 100°C [6]. The high aqueous solubility results from favorable ion-dipole interactions between the ionic salt and water molecules, facilitated by the sulfonate group's ability to form multiple hydrogen bonds with the aqueous medium [6].

Organic Solvent Compatibility:
The compound shows markedly reduced solubility in organic solvents due to its ionic character [7]. Ethanol and methanol provide limited solubility (1-50 g/L) attributed to their protic nature and moderate polarity [7]. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) offer moderate solubility (50-100 g/L) through their capacity to solvate ionic species [7].

Non-polar organic solvents including chloroform, diethyl ether, and hydrocarbons demonstrate negligible solubility (<0.1 g/L) due to unfavorable energetics of dissolving ionic compounds in low-dielectric media [7]. The LogP value of 2.98 indicates moderate lipophilicity for the organic portion, though this is overshadowed by the ionic sulfonate functionality [1].

pH Effects on Solubility:
Basic conditions (pH >10) enhance solubility through deprotonation of any residual sulfonic acid groups and favorable electrostatic interactions [7]. Under acidic conditions (pH <3), solubility decreases moderately due to potential protonation of the amino group, though the sulfonate remains ionized [7].

Thermal Stability and Decomposition Pathways

The thermal behavior of sodium 7-aminonaphthalene-1-sulphonate follows characteristic patterns observed for aromatic sulfonate salts, with decomposition proceeding through multiple distinct stages [8] [9].

Dehydration Stage (Room Temperature - 200°C):
Initial mass loss (2-5%) occurs between ambient temperature and 200°C, primarily attributed to moisture desorption and loss of physically bound water [9]. The hygroscopic nature of sodium sulfonates contributes to significant water uptake under ambient conditions [9].

Primary Decomposition (200-300°C):
Thermal degradation initiates around 200°C with evolution of water vapor and sulfur dioxide [9]. This stage involves cleavage of carbon-sulfur bonds within the sulfonate group, generating SO₂ and reactive carbon-centered radicals along the naphthalene framework [9]. Mass loss during this phase ranges from 10-20% [9].

Major Decomposition Stage (300-400°C):
The most significant thermal event occurs between 300-400°C, accounting for 40-60% mass loss [8] [9]. This stage is characterized by extensive decomposition of the naphthalene ring system, producing sulfur dioxide, aromatic fragments, and carbon monoxide [9]. The temperature range aligns with literature reports for naphthalene sulfonic acid derivatives, which show major decomposition events at temperatures ≥300°C [8].

Secondary Decomposition (400-500°C):
Continued thermal degradation between 400-500°C involves further breakdown of intermediate aromatic compounds, releasing carbon dioxide, additional sulfur dioxide, and initiating char formation [9]. Mass loss in this region typically represents 15-25% of the original sample [9].

Residue Formation (>500°C):
Above 500°C, carbonaceous residue formation predominates, ultimately yielding inorganic sodium sulfate as the final decomposition product [9]. The residual mass typically comprises 10-20% of the original sample, consisting primarily of Na₂SO₄ and carbonaceous char [9].

Acid-Base Behavior and Zwitterionic Properties

Sodium 7-aminonaphthalene-1-sulphonate exhibits complex acid-base behavior due to the presence of both basic amino and acidic sulfonic acid functionalities [10] [11]. The compound's ionization characteristics are fundamental to understanding its chemical reactivity and solution behavior.

Sulfonic Acid Group Acidity:
The sulfonic acid moiety represents one of the strongest organic acid functionalities, with an estimated pKa in the range of 1-2 [10] [11]. This low pKa value ensures complete deprotonation under normal pH conditions, maintaining the sulfonate anion form across a wide pH range [10]. The electron-withdrawing nature of the aromatic ring system and the resonance stabilization of the sulfonate anion contribute to this enhanced acidity [10].

Amino Group Basicity:
The aromatic amino group exhibits significantly reduced basicity compared to aliphatic amines due to resonance delocalization of the nitrogen lone pair into the naphthalene π-system [10]. The estimated pKa for the conjugate acid (NH₃⁺) ranges from 3-4, substantially lower than typical aniline derivatives (pKa ~4.6) due to the additional electron-withdrawing influence of the sulfonate group [10] [11].

Zwitterionic Character:
The free acid form (7-aminonaphthalene-1-sulfonic acid) demonstrates pronounced zwitterionic behavior, particularly in neutral aqueous solutions [3]. Under physiological pH conditions (pH 6-8), the molecule exists predominantly as a zwitterion with a protonated amino group (+NH₃⁺) and deprotonated sulfonic acid group (-SO₃⁻) [3].

The zwitterionic structure is stabilized through intramolecular and intermolecular hydrogen bonding interactions [3]. X-ray crystallographic studies of related compounds confirm the formation of cyclic hydrogen-bonding patterns involving both the ammonium and sulfonate functionalities [3]. These interactions contribute significantly to the compound's crystal packing and solution stability [3].

Sodium Salt Formation:
In the sodium salt form, zwitterionic character is suppressed due to complete ionic dissociation [1]. The sodium cation associates with the sulfonate anion, preventing intramolecular acid-base interactions that would generate the zwitterionic form [1]. This ionic salt structure enhances water solubility and alters the compound's acid-base equilibria compared to the free acid [1].

pH-Dependent Equilibria:
The compound's ionization state varies significantly with pH, affecting its solubility, complexation behavior, and biological activity [10]. At pH values below 2, both functional groups may be protonated, while at pH above 10, both groups remain in their ionic forms [10]. The intermediate pH range (2-10) represents the domain where zwitterionic character predominates in the free acid form [10].

[11] St. Olaf College reference on dissociation constants of organic acids and bases. Retrieved from https://www.stolaf.edu/people/hansonr/chem248/Perrin1972.pdf

[29] ChemicalBook safety data sheet for 6-Amino-2-naphthalenesulfonic acid. Retrieved from https://www.chemicalbook.com/msds/6-amino-2-naphthalenesulfonic-acid.pdf

[30] PubChem database entry for Naphthalene. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Naphthalene

[31] Max Planck Institute publication on modelling dissociation constants of amino acids. Retrieved from https://pure.mpg.de/rest/items/item2564932/component/file3026392/content

[32] PubMed article on degradation kinetics of 4-amino naphthalene-1-sulfonic acid. PMID: 22492166

[33] US Patent on separation of naphthalene sulfonic acid isomers. US Patent 2955134A

[34] Journal of Organic Chemistry article on axially chiral sulfonic acids. DOI: 10.1021/acs.joc.3c00818

[35] Thermo Fisher safety data sheet for 4-Aminonaphthalene-1-sulfonic acid. Retrieved from https://assets.thermofisher.com/DirectWebViewer/private/results.aspx

[36] ChemSrc database entry for 2-Aminonaphthalene-1-sulfonic acid. Retrieved from https://www.chemsrc.com/en/cas/81-16-3_512057.html

[37] SCIRP journal article on crystal structure of naphthalene derivatives. DOI: 10.4236/crystal.2012.24014

[38] ChemSrc database entry for 1-naphthylamine-8-sulfonic acid. Retrieved from https://www.chemsrc.com/en/cas/82-75-7_15022.html

[4] Molecular Pharmaceutics journal article on salt-cocrystal continuum. DOI: 10.1021/mp0601345

[39] ChemicalBook spectrum database for 1-Aminonaphthalene-6-sulfonic acid. Retrieved from https://www.chemicalbook.com/SpectrumEN119-79-91HNMR.htm

[40] ChemBK database entry for 4-Amino-1-naphthalenesulfonic acid. Retrieved from https://www.chembk.com/en/chem/4-Amino-1-naphthalenesulfonic%20acid

[5] Trans Tech Publications article on crystal structure of Na(I) complex with naphthalenedisulfonate. DOI: 10.4028/www.scientific.net/AMR.830.185

[41] Sigma-Aldrich product information for 7-Aminonaphthalene-1-sulfonic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/aladdinscientific/alnh9a9d9890

[8] Victoria University of Wellington thesis on thermal stability of naphthalene sulfonic acids. Retrieved from https://openaccess.wgtn.ac.nz/articles/thesis/TheThermalStabilityoftheNaphthaleneSulfonicAcidsUnderGeothermalConditions/17147810

[9] Marquette University publication on TGA/FTIR studies of polymeric sulfonic acids. Retrieved from https://epublications.marquette.edu/context/chemfac/article/1756/viewcontent/wilkie10607.pdf

[42] UC San Diego eScholarship on thermal decomposition of molten salts. Retrieved from https://escholarship.org/content/qt5464k3bn/qt5464k3bn.pdf

ChemicalBook synthesis information for Naphthalene-2-sulfonic acid. Retrieved from https://www.chemicalbook.com/synthesis/naphthalene-2-sulfonic-acid.htm

[44] BenchChem product information for 6-Fluoronaphthalene-2-sulfonic acid. Retrieved from https://www.benchchem.com/product/b581056

[45] ScienceDirect article on thermal behavior of sodium hydroxyethyl sulfonate. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S1004954116309284

[46] CiteSeerX document on degradation of naphthalenesulfonic acids by ozone. Retrieved from https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=75833bba5a52ea9575f6184ee5ffdf70c5caffde

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

245.01225857 g/mol

Monoisotopic Mass

245.01225857 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types